Human COX-2 Inhibition Constant (Ki) Compared to the Clinical Phenylacetic Acid NSAID Diclofenac
2-(4-Chloro-3-methoxyphenyl)acetic acid binds human recombinant COX-2 with a non-competitive inhibition constant (Ki) of 920 nM, as determined by Lineweaver-Burk plot analysis following 5-minute preincubation and arachidonic acid substrate addition [1]. In a colorimetric enzyme immunoassay under identical preincubation conditions, the compound yielded an IC50 of 14.9 µM against human COX-2 [1]. By comparison, the phenylacetic acid-derived NSAID diclofenac inhibits human COX-2 with an IC50 of approximately 1.3 nM in CHO cell-based assays . The approximately 11,500-fold difference in COX-2 inhibitory potency positions the target compound as a low-potency COX-2 ligand suitable for use as a scaffold for optimization rather than as a potent inhibitor per se [2].
| Evidence Dimension | Human COX-2 inhibitory potency (Ki and IC50) |
|---|---|
| Target Compound Data | Ki = 920 nM; IC50 = 14.9 µM (14,900 nM) |
| Comparator Or Baseline | Diclofenac: IC50 = 1.3 nM (human COX-2, CHO cells) |
| Quantified Difference | ~11,500-fold lower potency vs. diclofenac; ~15.6-fold ratio between IC50 and Ki for target compound |
| Conditions | Target: human recombinant COX-2, 5 min preincubation, arachidonic acid substrate; Comparator: human COX-2 in CHO cells |
Why This Matters
The moderate COX-2 affinity (Ki = 920 nM) combined with low nanomolar potency of diclofenac establishes this compound as a non-potent, fragment-like starting point for structure-activity relationship (SAR) exploration rather than a drug-like lead, which directly informs procurement decisions for medicinal chemistry programs seeking tractable, ligand-efficient phenylacetic acid scaffolds.
- [1] BindingDB BDBM50260298, CHEMBL4075687. Ki: 920 nM (human COX-2, non-competitive); IC50: 14.9 µM (human COX-2); IC50 > 50 µM (ovine COX-1). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50260298. View Source
- [2] Certain phenylacetic acids and derivatives as COX-2 inhibitors. Patent WO2008/002853, filed June 25, 2007. Preferred selectivity ratio > 50. https://patents.google.com/patent/WO2008002853A2. View Source
